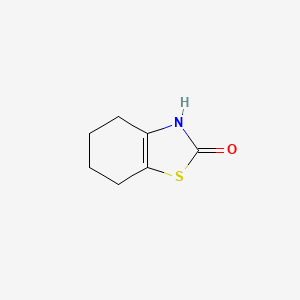

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

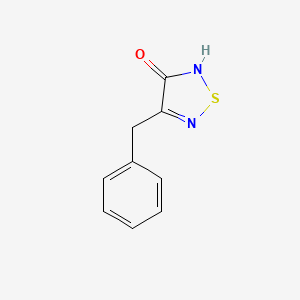

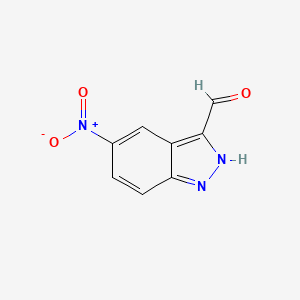

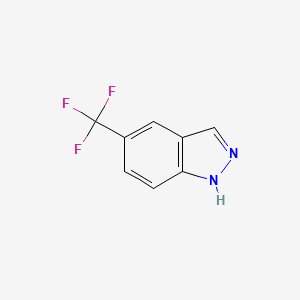

The compound "2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one" is a derivative of the benzothiazole class, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

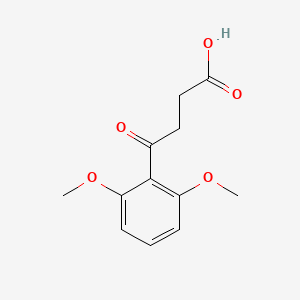

The synthesis of benzothiazole derivatives often involves the condensation of various starting materials. For instance, the synthesis of 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles was achieved through the condensation of 3-aryl-5-thio-1,2,4-4H-triazoles with 2-bromodimedone in a solvent mixture of THF/benzene . A similar synthesis route was used to create a series of compounds bearing a 1,3-benzothiazol-2-one nucleus, starting from 5,6-dimethyl-3-(2-oxo-propyl)-1,3-benzothiazol-2-one .

Molecular Structure Analysis

The molecular structures of benzothiazole derivatives are characterized by the presence of a benzothiazole nucleus, which can be further modified to yield various derivatives. The structures of these compounds are typically confirmed using analytical and spectral data, ensuring the correct formation of the desired products .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions to form new compounds. For example, thiosemicarbazone derivatives of benzothiazol-2-one were reacted with halo ketones and acid anhydrides to produce new heterocyclic compounds . Additionally, the parent compound can be condensed with different aromatic aldehydes to afford corresponding chalcones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, such as pharmaceuticals. For instance, some 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against human breast cancer cell lines, indicating their potential as antitumor agents . However, the antibacterial screening of some triazolo[3,2-b]benzothiazoles against Escherichia coli and Staphylococcus aureus did not yield encouraging results .

Applications De Recherche Scientifique

Antitumor Properties

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one derivatives have shown significant promise in the field of cancer research, particularly as antitumor agents. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, while showing inactivity against nonmalignant and other cancer cell lines (Hutchinson et al., 2001). Another study highlighted the development of amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, which showed promising results in preclinical models of breast and ovarian cancer (Bradshaw et al., 2002).

Sensing Applications

Benzothiazole-based compounds have also been utilized in sensing applications. A study demonstrated the use of a benzothiazole-based aggregation-induced emission luminogen as a ratiometric fluorescent chemosensor for pH, showing high sensitivity and suitability for physiological pH sensing in biological samples (Li et al., 2018).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been explored as corrosion inhibitors. For example, certain benzothiazole derivatives have been synthesized to study their effect in inhibiting steel corrosion in acidic solutions, demonstrating high inhibition efficiencies and stability (Hu et al., 2016).

Pharmaceutical Development

The development of benzothiazole derivatives as pharmaceuticals has been a significant area of research. Phortress, a clinical candidate derived from antitumor benzothiazole, is an example of the successful transition of these compounds from laboratory research to potential clinical application, highlighting their unique mechanism of action and pharmacokinetics (Bradshaw & Westwell, 2004).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other safety hazards.

Orientations Futures

This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMCROFMWMVBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618159 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one | |

CAS RN |

57001-13-5 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)